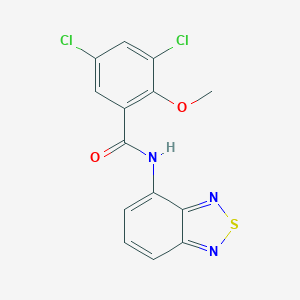
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide, also known as BZML, is a chemical compound that has been studied extensively for its potential applications in scientific research. BZML is a benzamide derivative that contains a benzothiadiazole ring, which gives it unique chemical properties. In
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the activity of AKT and mTOR, two key enzymes involved in cancer cell signaling pathways.
Biochemical and Physiological Effects:
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are both implicated in the development of cancer and other diseases. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for preventing the growth and spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has also been shown to have a high degree of selectivity for cancer cells, meaning it may be less toxic to healthy cells than other cancer treatments. However, one limitation of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide is that its mechanism of action is not fully understood, which may limit its potential for clinical use.
Zukünftige Richtungen
There are several future directions for research on N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide. One area of focus is the development of more selective and potent analogs of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide for use in cancer therapy. Another area of research is the investigation of the potential use of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide and its potential applications in other disease states.
Synthesemethoden
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide involves the reaction of 2-amino-1,3-benzothiazole with 3,5-dichloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is purified by column chromatography to obtain pure N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Molekularformel |
C14H9Cl2N3O2S |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-4-yl)-3,5-dichloro-2-methoxybenzamide |
InChI |
InChI=1S/C14H9Cl2N3O2S/c1-21-13-8(5-7(15)6-9(13)16)14(20)17-10-3-2-4-11-12(10)19-22-18-11/h2-6H,1H3,(H,17,20) |
InChI-Schlüssel |
OYDCGHBHLJWCNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1C(=O)NC2=CC=CC3=NSN=C32)Cl)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=CC3=NSN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B244190.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B244191.png)
![Ethyl 5-[(2-fluorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244193.png)
![Ethyl 5-[(2-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244194.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B244197.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide](/img/structure/B244200.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B244202.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B244205.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B244207.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B244208.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-3-isopropoxybenzamide](/img/structure/B244209.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B244210.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244211.png)
![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)